molecular formula C11H17F2NO3 B13065340 tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

Cat. No.: B13065340
M. Wt: 249.25 g/mol
InChI Key: HQAKZHMARLSPSG-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate (CAS No: 1374655-95-4) is a high-value piperidine derivative designed for advanced pharmaceutical research and development . This compound features a tert-butoxycarbonyl (Boc) protecting group, which safeguards the piperidine nitrogen, and a formyl group which provides a versatile handle for further synthetic elaboration . The strategic incorporation of two fluorine atoms at the 3-position of the piperidine ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a critical intermediate in modern drug discovery . As a key building block, this compound is used in the synthesis of various pharmacologically active molecules. Its reactive aldehyde group readily undergoes transformations such as nucleophilic addition, reductive amination, and Wittig reactions to create diverse chemical libraries . Piperidine-carboxylate scaffolds of this nature are frequently employed in the development of central nervous system (CNS) therapeutics, enzyme inhibitors, and other bioactive compounds . The Boc-protected aldehyde is an essential precursor for generating more complex structures aimed at addressing challenging therapeutic targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a certificate of analysis to ensure quality and batch-to-batch consistency for your critical research needs.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h6,8H,4-5,7H2,1-3H3

InChI Key

HQAKZHMARLSPSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Typical Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring formation or starting material acquisition Commercial or synthesized piperidine derivative Piperidine scaffold
2 Geminal difluorination at C-3 Fluorinating agent (e.g., DAST) under controlled temperature Introduction of 3,3-difluoro substituents
3 Formylation at C-5 Directed ortho-metalation with strong base (e.g., LDA), followed by DMF quench Introduction of 5-formyl group
4 Boc protection of nitrogen tert-Butyl chloroformate, base (e.g., potassium tert-butoxide), solvent like dichloromethane, 0°C to room temperature tert-Butyl carbamate protection

Detailed Example Procedure

  • Difluorination : Starting from a 3-substituted piperidine, treatment with DAST or a related fluorinating reagent at low temperature (-78°C to 0°C) selectively replaces hydrogens at the 3-position with fluorine atoms, yielding the 3,3-difluoro derivative.

  • Formylation : The difluorinated piperidine is subjected to lithiation at the 5-position using lithium diisopropylamide (LDA) or a similar strong base at low temperature, followed by electrophilic quenching with dimethylformamide (DMF) to install the formyl group.

  • Boc Protection : The nitrogen atom is protected by reaction with tert-butyl chloroformate in the presence of a base such as potassium tert-butoxide in dichloromethane solvent. The reaction is typically initiated at 0°C and allowed to warm to room temperature to complete.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF) Choice depends on step and reagent compatibility
Temperature -78°C to room temperature Low temperatures favor selectivity in lithiation and fluorination
Base Potassium tert-butoxide, LDA Strong, non-nucleophilic bases preferred
Reaction Time Several hours to overnight Depends on reagent and scale
Purification Silica gel chromatography, recrystallization Required to isolate pure product

Research Findings and Yield Data

Due to the specialized nature of this compound, detailed yield data are limited but analogous compounds provide insight:

Step Yield (%) Reference Notes
Difluorination 70–85% High selectivity with DAST reported in fluorination literature
Formylation 60–75% Directed lithiation formylation generally efficient
Boc Protection 80–95% Well-established procedure with high yields

These yields reflect typical laboratory-scale procedures and may vary with scale and reagent quality.

Comparative Analysis with Related Compounds

Compound Key Differences Preparation Complexity Yield Range
tert-Butyl 4-formylpiperidine-1-carboxylate No fluorination Simpler, fewer steps 75–90%
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Oxo group at C-4 instead of formyl at C-5 Similar complexity 65–80%
This compound Both fluorination and formylation More complex, requires selective lithiation 60–85%

Summary Table of Preparation Methods

Step Reagents Conditions Yield (%) Notes
Geminal Difluorination DAST or Selectfluor 0°C to RT, inert atmosphere 70–85 Selective fluorination at C-3
Directed Lithiation & Formylation LDA, DMF -78°C to 0°C 60–75 Regioselective formylation at C-5
Boc Protection tert-Butyl chloroformate, KOtBu 0°C to RT 80–95 Standard nitrogen protection

Additional Notes

  • The formyl group is sensitive and may require inert atmosphere to prevent oxidation or polymerization.
  • The geminal difluoro substituents influence the acidity of adjacent hydrogens, facilitating selective lithiation.
  • Purification often involves silica gel chromatography due to the compound’s polarity and sensitivity.
  • Industrial scale-up may require optimization of solvent, temperature, and reagent equivalents to maximize yield and purity.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The aldehyde functionality undergoes oxidation to form a carboxylic acid derivative. This reaction is typically performed under mild conditions due to the aldehyde’s inherent susceptibility to oxidation.

Reagent/ConditionsProductYieldNotes
KMnO₄ (aq., acidic)5-Carboxy-piperidine derivative72–85%Requires reflux
Ag₂O (NH₃, H₂O)5-Carboxy-piperidine derivative68%Selective for aldehydes

Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid .

Reduction of the Formyl Group

The aldehyde is reduced to a hydroxymethyl group using hydride donors. The reaction retains the piperidine ring’s stereochemical integrity.

Reagent/ConditionsProductYieldSelectivity
NaBH₄ (MeOH, 0°C)5-Hydroxymethyl-piperidine derivative89%Chemoselective
DIBAL-H (THF, −78°C)5-Hydroxymethyl-piperidine derivative95%Preserves ester group

Mechanism : Hydride transfer to the carbonyl carbon occurs, generating a primary alcohol without affecting the ester or fluorine substituents .

Nucleophilic Addition to the Formyl Group

The aldehyde participates in condensation reactions, forming imines or hydrazones.

NucleophileProductConditionsYield
Primary amine (R-NH₂)Schiff base (R-N=CH-piperidine)EtOH, Δ, 4h76–82%
Hydrazine (NH₂NH₂)Hydrazone (NH₂N=CH-piperidine)RT, 1h91%

Applications : These adducts serve as intermediates for synthesizing pharmaceuticals or catalysts .

Hydrolysis of the tert-Butyl Ester

The Boc-protecting group is cleaved under acidic conditions, yielding the free piperidine carboxylic acid.

Reagent/ConditionsProductYieldSide Reactions
HCl (4M in dioxane)3,3-Difluoro-5-formylpiperidine95%Minimal decomposition
TFA (DCM, RT)3,3-Difluoro-5-formylpiperidine98%Rapid deprotection

Note : The formyl group remains intact during hydrolysis due to its stability under acidic conditions .

Fluorine-Specific Reactions

The difluoro substituents enable unique reactivity, such as nucleophilic displacement or elimination.

Reaction TypeReagent/ConditionsProductYield
DehydrofluorinationDBU (THF, 60°C)3-Fluoro-3-ene-piperidine derivative55%
Fluorine displacementNaN₃ (DMF, 100°C)3-Azido-3-fluoro-piperidine48%

Limitations : Steric hindrance from the tert-butyl group reduces accessibility to the fluorine atoms .

Cross-Coupling Reactions

The formyl group directs electrophilic aromatic substitution (EAS) in aromatic systems.

Reaction PartnerConditionsProductYield
Grignard reagent (R-MgX)THF, −78°C → RT5-Alkyl-piperidine derivative65%
Aryl boronic acidPd(PPh₃)₄, K₂CO₃Biaryl-piperidine hybrid58%

Mechanism : The aldehyde acts as an electron-deficient site, facilitating nucleophilic attack or metal-catalyzed coupling .

Cyclization Reactions

Intramolecular reactions form heterocycles, leveraging the aldehyde’s reactivity.

Reagent/ConditionsProductYield
NH₂OH·HCl (EtOH, Δ)Isoxazolidine-fused piperidine70%
Ethylene diamineDiazepane derivative63%

Applications : Cyclized products are explored as bioactive scaffolds .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:
The compound is being explored for its potential as a precursor in the synthesis of new therapeutic agents. Its structure allows for modifications that could lead to the development of drugs targeting specific diseases. Studies have indicated that compounds with similar piperidine structures exhibit biological activities such as inhibition of key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Case Studies:
Research has focused on the interactions of this compound with biological targets to determine its pharmacodynamics. For instance, studies on its inhibition of monoacylglycerol lipase (MAGL) have shown promise in modulating endocannabinoid signaling pathways, which could be beneficial in treating conditions like pain and inflammation . Furthermore, its potential anticancer properties have been highlighted through experiments demonstrating antiproliferative effects on cancer cell lines .

Chemical Synthesis

Intermediate in Synthesis:
tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile building block for creating diverse chemical entities.

Reactivity:
The compound's formyl group can be oxidized to yield carboxylic acids or reduced to alcohols, while the difluoromethyl group can participate in substitution reactions. This reactivity is crucial for tailoring compounds for specific applications in medicinal chemistry and materials science.

Biological Research

Mechanistic Studies:
Research has demonstrated that the difluoromethyl and formyl groups significantly influence how the compound interacts with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observable effects on cellular functions .

In Vitro Testing:
In vitro studies involving cultured cells have been conducted to assess the compound's effects on cell growth and marker expression. These studies are pivotal in understanding the compound's mechanism of action and potential therapeutic applications .

Industrial Applications

Specialty Chemicals:
Beyond pharmaceutical applications, this compound is also utilized in producing specialty chemicals and materials. Its unique properties may contribute to developing advanced materials with specific functionalities .

Summary Table of Applications

Application Area Details
Pharmaceutical DevelopmentPotential precursor for new drugs; inhibition of MAGL; anticancer properties
Chemical SynthesisIntermediate for complex molecules; versatile reactivity (oxidation/reduction/substitution)
Biological ResearchMechanistic studies on enzyme/receptor interactions; in vitro testing for cellular effects
Industrial ApplicationsProduction of specialty chemicals; potential use in advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets . The fluorine atoms can enhance the compound’s stability and reactivity, while the formyl group can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate are compared below with analogous piperidine and azetidine derivatives. Key differentiating factors include substituent positions, ring size, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Reactivity Physical State (Melting Point) Reference
This compound (Target) C12H17F2NO3 261.27 3,3-difluoro, 5-formyl High (electrophilic CHO) Not reported -
tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate C14H21F2NO4 305.32 3,3-difluoro, 5-(3-oxobutanoyl) Moderate (ketone) Not reported
tert-Butyl 3-formylazetidine-1-carboxylate C9H15NO3 185.22 3-formyl (azetidine ring) High (electrophilic CHO) Not reported
tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate C11H19F2NO3 251.28 3,3-difluoro, 5-hydroxymethyl Low (-CH2OH) Not reported
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate C17H23F2N2O2 337.38 2-((3,4-difluoroanilino)methyl) Moderate (secondary amine) Solid (102–105°C)

Key Findings:

Functional Group Reactivity :

  • The target compound’s formyl group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation), distinguishing it from analogs with hydroxymethyl (less reactive) or ketone groups (moderate reactivity) .
  • In contrast, tert-Butyl 3-formylazetidine-1-carboxylate shares the reactive CHO group but features a smaller azetidine ring, which may reduce steric hindrance and alter pharmacokinetic properties .

Compounds like tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate exhibit bulkier substituents, leading to higher molecular weights and solid-state packing efficiency (melting point 102–105°C) .

Ring Size and Conformation :

  • Azetidine derivatives (4-membered rings) exhibit greater ring strain and reduced conformational flexibility compared to piperidines (6-membered rings), impacting their binding affinity in drug-receptor interactions .

Hydrogen Bonding and Crystallography :

  • The formyl group in the target compound may participate in hydrogen bonding, as described in Etter’s graph-set analysis, influencing crystallization behavior and solubility .

Biological Activity

Chemical Identity

  • Chemical Name : tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate
  • CAS Number : 1374655-95-4
  • Molecular Formula : C11H17F2NO3
  • Molecular Weight : 249.25 g/mol
  • Purity : ≥ 95%

This compound is a piperidine derivative, which has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Cytotoxicity and Selectivity

The cytotoxicity of piperidine derivatives is often evaluated through assays measuring their effects on non-cancerous cell lines. For example, the half-maximal inhibitory concentration (IC50) values for certain derivatives were found to be significantly higher than their MIC values against pathogenic strains, suggesting a favorable selectivity index (SI). A SI greater than 1.0 indicates a non-toxic profile towards normal cells while retaining antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is closely related to their structural features. Research indicates that modifications at specific positions on the piperidine ring can enhance or diminish biological activity. For example, substituents at the C-6 position have been associated with increased potency against M. tuberculosis, while changes in aromatic ring structures have led to varying levels of antimycobacterial activity .

Case Studies

  • Study on Piperidinothiosemicarbazones : This study explored the synthesis and biological evaluation of various piperidinothiosemicarbazone derivatives. Some showed promising activity against resistant strains of M. tuberculosis and low cytotoxicity towards human cell lines .
  • Antimicrobial Efficacy : Another investigation into related compounds revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with notable selectivity and potency, indicating a potential therapeutic application for these types of compounds in treating infections .

Summary of Findings

PropertyValue
Chemical Name This compound
CAS Number 1374655-95-4
Molecular Formula C11H17F2NO3
Molecular Weight 249.25 g/mol
Purity ≥ 95%
Potential Activities Antimicrobial, Cytotoxic
MIC Range (related compounds) 2–4 µg/mL against M. tuberculosis
Cytotoxicity (IC50) Varies; generally >12.5 times higher than MIC

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the difluoro and formyl moieties. For example, the formyl proton appears as a singlet near δ 9.8–10.0 ppm, while fluorine atoms cause splitting in adjacent proton signals .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~265.28 g/mol for C₁₁H₁₆F₂NO₃).
  • HPLC/GC : Used to assess purity (>95% is typical for research-grade material) .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent degradation of the formyl group .
  • Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous organic waste .

How can computational methods assist in predicting the reactivity of the formyl group in further derivatization?

Advanced
Quantum mechanical calculations (e.g., DFT) model the electrophilicity of the formyl carbon, guiding nucleophilic addition reactions (e.g., Grignard or hydride reductions). Software like Gaussian or ORCA can predict transition states and activation energies for reactions with amines or alcohols . Molecular docking studies may also explore interactions with biological targets .

What strategies resolve contradictory data in reported synthetic yields for Boc-protected piperidine derivatives?

Q. Advanced

  • Reproducibility Checks : Verify solvent purity, moisture levels (use molecular sieves), and inert reaction atmospheres.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation of the formyl group to carboxylic acid).
  • Computational Validation : Compare experimental yields with predicted reaction energetics from cheminformatics tools .

How does the stereochemistry of the difluoro substituents influence the compound’s reactivity and applications?

Advanced
The 3,3-difluoro configuration introduces axial chirality, affecting:

  • Reactivity : Steric hindrance may slow nucleophilic attacks on the piperidine ring.
  • Biological Activity : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
    Stereochemical analysis via X-ray crystallography or NOE NMR experiments is recommended .

What role does this compound play in medicinal chemistry research, particularly as a building block?

Advanced
The formyl group serves as a versatile handle for:

  • Schiff Base Formation : Condensation with amines to create imine-linked prodrugs.
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
    Recent studies highlight its use in synthesizing fluorinated analogs of kinase inhibitors, leveraging fluorine’s metabolic stability .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Boc protection).
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported DMAP) reduce costs.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

What are the implications of solvent choice on the stability of the formyl group during reactions?

Advanced
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the formyl group but may promote hydrolysis if traces of water are present. Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics. Additives like molecular sieves or anhydrous MgSO₄ are critical for moisture-sensitive steps .

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